molecular formula C10H16N2O2 B2584118 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol CAS No. 1856283-58-3

1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol

Cat. No. B2584118
CAS RN: 1856283-58-3
M. Wt: 196.25
InChI Key: BWYUFNGSFQVLPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Monoamine Oxidase Inhibition

This compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It was found to inhibit these enzymes with IC50 values of 43.3 and 3.47 μM, respectively . This inhibition of MAO can have significant implications in the treatment of several neurological disorders, including depression and Parkinson’s disease.

Antiparkinsonian Agents

The compound’s ability to inhibit MAO-B makes it a potential lead compound for the development of antiparkinsonian agents . Parkinson’s disease is associated with the death of dopaminergic motor neurons in the brain, and MAO-B inhibitors can reduce the MAO-mediated central metabolism of dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Molecular Docking Studies

The potential binding orientation and interactions of the inhibitor with MAO-B were examined by molecular docking . It was found that the sulfonamide group binds and interacts with residues of the substrate cavity . This information can be valuable in the design of more potent and selective MAO inhibitors.

Cytotoxicity Studies

The compound showed no cytotoxic effect against the human stromal bone cell line (HS-5) in the concentration range of 1–100 µmol . This suggests that the compound may have a good safety profile, which is an important consideration in drug development.

Synthesis

The compound was synthesized by the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . Understanding the synthesis of the compound can help in optimizing the production process and improving the yield.

Drug Research

The compound’s properties make it a subject of interest in drug research . Its ability to inhibit MAO and its potential applications in treating neurological disorders can make it a valuable addition to the existing arsenal of therapeutic agents.

properties

IUPAC Name

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)6-12-4-2-10(13)3-5-12/h7,10,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYUFNGSFQVLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol

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